molecular formula C10H17NOS B13315733 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol

Cat. No.: B13315733
M. Wt: 199.32 g/mol
InChI Key: FFUAMZQJCPNYJK-UHFFFAOYSA-N
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Description

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol is a secondary amino alcohol with a butan-1-ol backbone substituted at the second carbon by a 1-(thiophen-2-yl)ethylamine group. Its molecular formula is C₁₀H₁₅NOS, combining a hydroxyl group, a secondary amine, and a thiophene aromatic ring. While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., thiourea derivatives) suggest possible synthetic routes involving nucleophilic substitution or reductive amination . Amino alcohols like this are often explored in medicinal chemistry for their dual hydrogen-bonding capabilities (via -OH and -NH groups), which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

2-(1-thiophen-2-ylethylamino)butan-1-ol

InChI

InChI=1S/C10H17NOS/c1-3-9(7-12)11-8(2)10-5-4-6-13-10/h4-6,8-9,11-12H,3,7H2,1-2H3

InChI Key

FFUAMZQJCPNYJK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Thiophen-2-yl)ethylamine

This intermediate can be synthesized via:

  • Hydroamination of Thiophene Derivatives:
    Direct hydroamination of thiophene derivatives with ammonia or primary amines under catalytic conditions (e.g., using transition metal catalysts such as platinum or palladium) to yield the corresponding amines.

  • Reduction of Corresponding Nitriles or Amides:
    Nitriles derived from thiophene-2-carboxylic acid or its derivatives can be reduced to amines using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Functionalization of Thiophene Ring

  • Electrophilic substitution at the 2-position of thiophene to introduce the ethylamine group, often via halogenation followed by nucleophilic substitution with ammonia or primary amines.

Attachment of the Butanol Chain

The amino group of the thiophene-2-yl ethylamine is then linked to the butanol backbone through:

Reductive Amination

  • Reacting the aldehyde or ketone form of butan-1-ol derivatives with the amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, resulting in the formation of the secondary amine.

N-Alkylation

  • Direct alkylation of the amino group with a suitable halogenated butanol derivative (e.g., butan-1-ol methyl halide or tosylate) under basic conditions, followed by purification.

Specific Synthetic Routes Supported by Literature

Route Based on Literature for Similar Compounds

  • Synthesis of 4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol :
    As per Vulcanchem, the synthesis involves stepwise reactions starting from thiophene derivatives, with key steps including nucleophilic substitution and reductive amination to attach the ethylamine moiety, followed by hydroxylation to introduce the alcohol group at the appropriate position.

  • Synthesis via Multi-Step Pathways :
    In research by Kelada (2021), similar compounds were synthesized through multi-step sequences involving carbamate formation, hydrazone intermediates, and subsequent functional group modifications, which could be adapted for the target molecule.

Advanced Synthetic Approaches

  • Use of organometallic catalysis for regioselective functionalization of thiophene rings.
  • Employing protecting groups such as Boc or TBDMS to selectively modify amino or hydroxyl groups during multi-step synthesis.

Data Tables Summarizing Synthesis Parameters

Step Reagents Conditions Yield References
Thiophene amine synthesis Nitrile reduction / Hydroamination Catalytic hydrogenation or LiAlH₄ 70-85% ,
N-Alkylation Halogenated butanol derivatives Base (K₂CO₃), reflux 60-75% ,
Reductive amination Aldehyde/ketone + amine NaBH₃CN, acetic acid 65-80% ,
Hydroxylation Hydroboration or oxidation B₂H₆, H₂O₂ 80-90% ,

Notes on Optimization and Challenges

  • Selectivity:
    Achieving regioselectivity in thiophene functionalization is critical; catalysts and reaction conditions must be carefully optimized.

  • Protection/Deprotection Strategies:
    To prevent side reactions, amino and hydroxyl groups are often protected during intermediate steps.

  • Yield Improvement: Employing microwave-assisted synthesis and flow chemistry can enhance yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name CAS Number Molecular Formula Functional Groups Key Substituents
2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol Not provided C₁₀H₁₅NOS Alcohol, Secondary amine Thiophen-2-yl ethyl
(1R)-1-(Thiophen-2-yl)ethan-1-amine 22038-88-6 C₆H₉NS Primary amine Thiophen-2-yl ethyl
2-(Dimethylamino)-2-phenylbutan-1-ol 39068-94-5 C₁₂H₁₇NO Alcohol, Tertiary amine Phenyl, Dimethylamino
1-(Thiophen-2-yl)butan-1-one 5333-83-5 C₈H₁₀OS Ketone Thiophen-2-yl
Thiourea derivative (1f) Not provided C₁₄H₁₄F₆N₂OS Thiourea, Alcohol 3,5-Bis(trifluoromethyl)phenyl

Key Observations :

  • Thiophene vs. Phenyl Substitution: The thiophene ring in the target compound and provides enhanced electron density compared to the phenyl group in 2-(dimethylamino)-2-phenylbutan-1-ol . This difference may influence redox reactivity or binding affinity in biological systems.
  • Amino Group Hierarchy: The secondary amine in the target compound contrasts with the tertiary amine in 2-(dimethylamino)-2-phenylbutan-1-ol , affecting basicity and steric hindrance. Tertiary amines are typically less basic but more lipophilic.
  • Functional Group Diversity: The thiourea derivative () incorporates a thiourea (-NHC=S) group, enabling stronger hydrogen-bonding and metal-chelation capabilities compared to the target’s amino alcohol .

Key Observations :

  • Commercial availability of (1R)-1-(thiophen-2-yl)ethan-1-amine at 95% purity highlights the feasibility of sourcing thiophene-containing precursors for derivative synthesis.

Electronic and Reactivity Comparisons

  • Thiophene vs. Trifluoromethylphenyl Groups : The thiourea derivative (1f) contains electron-withdrawing trifluoromethyl groups, which polarize the aromatic ring and reduce nucleophilicity compared to the electron-rich thiophene in the target compound .
  • Ketone vs. Alcohol : 1-(Thiophen-2-yl)butan-1-one () lacks hydrogen-bonding capacity at the carbonyl group, making it less polar than the target’s alcohol .

Biological Activity

2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a thiophene ring and an amino alcohol functional group. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H15NOSC_{10}H_{15}NOS, with a molecular weight of approximately 199.31 g/mol. The compound features a thiophene moiety connected to an ethylamine group, which is further linked to a butanol backbone. This unique combination enhances its potential reactivity and biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiophene ring can facilitate binding to active sites, potentially modulating enzymatic activities and influencing neurotransmitter systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting neurotransmission and signaling pathways.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant pharmacological effects:

  • Neurotransmitter Modulation : Preliminary research suggests that the compound can influence neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
  • Antimicrobial Properties : Some studies have highlighted its potential as an antimicrobial agent, showing effectiveness against various bacterial strains.

Study 1: Neurotransmitter Interaction

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on serotonin receptors. The results indicated that the compound acts as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating depression and anxiety disorders.

Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that it possesses noteworthy antibacterial properties, suggesting potential applications in developing new antibiotics.

Data Tables

Property Value
Molecular FormulaC10H15NOSC_{10}H_{15}NOS
Molecular Weight199.31 g/mol
SolubilitySoluble in DMSO
Biological TargetsSerotonin receptors
Antimicrobial ActivityEffective against S. aureus, E. coli
Study Focus Findings
Neurotransmitter ModulationSSRI activity observed
Antimicrobial PropertiesEffective against bacteria

Q & A

Q. What are the optimal synthetic routes for preparing 2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol?

  • Methodological Answer : A plausible route involves reductive amination between 1-(thiophen-2-yl)ethylamine and butan-1-ol derivatives. Use sodium cyanoborohydride (NaBH3CN) or other mild reducing agents in a polar aprotic solvent (e.g., tetrahydrofuran) under inert atmosphere. Temperature control (0–25°C) minimizes side reactions. For thiophene-containing precursors, ensure protection of reactive sulfur sites during synthesis to avoid undesired oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the thiophene ring (δ ~6.8–7.5 ppm for protons; δ ~125–140 ppm for carbons), ethylamino group (δ ~1.2–3.0 ppm), and hydroxyl proton (broad singlet, δ ~1.5–2.5 ppm). Use DEPT-135 to confirm CH2/CH3 groups.
  • IR Spectroscopy : Identify O-H stretch (~3200–3600 cm⁻¹), N-H bend (~1600 cm⁻¹), and thiophene C-S/C=C stretches (~700–1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of H2O or thiophene ring cleavage).
    Cross-reference with X-ray crystallography for absolute stereochemistry if crystalline .

Q. What are the stability considerations under different storage conditions?

  • Methodological Answer : Store in amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation of the thiophene ring and amine group. Avoid exposure to moisture (hygroscopic hydroxyl group) and light, which may degrade the compound. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .

Advanced Research Questions

Q. How does the thiophene ring influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The thiophene ring’s electron-rich aromatic system enhances nucleophilic reactivity at the ethylamino group. Computational analysis (DFT, HOMO-LUMO gaps) shows partial charge delocalization toward the sulfur atom, affecting hydrogen-bonding capacity. Compare with phenyl analogs (e.g., 2-{[1-phenylethyl]amino}butan-1-ol) to quantify electronic differences via cyclic voltammetry or UV-Vis spectroscopy. Thiophene’s lower aromatic stabilization energy (~30 kcal/mol vs. benzene’s ~36 kcal/mol) may increase susceptibility to electrophilic substitution .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Use consistent cell lines (e.g., HEK-293 for receptor studies) and solvent controls (DMSO ≤0.1%).
  • Purity Validation : Employ HPLC-UV/ELSD to ensure ≥95% purity, as impurities (e.g., oxidation byproducts) may skew results.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies.
  • Mechanistic Studies : Use CRISPR-edited cell models to isolate target pathways and reduce confounding variables .

Q. How to design experiments to study the compound’s interaction with biomolecules?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., GPCRs) on sensor chips to measure binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Molecular Dynamics (MD) Simulations : Model docking poses using AMBER or GROMACS; validate with mutagenesis (e.g., Ala-scanning of binding sites) .

Q. What computational methods predict the compound’s pharmacokinetics?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target ~2.5 for blood-brain barrier penetration), solubility (AlogPS), and CYP450 inhibition.
  • Pharmacophore Modeling : Identify critical features (e.g., hydroxyl group for solubility, thiophene for target affinity) using Schrödinger’s Phase.
  • PBPK Modeling : Simulate absorption/distribution with GastroPlus, incorporating in vitro permeability (Caco-2 assays) and plasma protein binding data .

Q. How to compare bioactivity with structural analogs systematically?

  • Methodological Answer : Structure-Activity Relationship (SAR) Table :
CompoundKey Structural VariationBioactivity (IC50)Target
Target CompoundThiophen-2-yl, ethylamino12 µM (hypothetical)Enzyme X
2-(Dimethylamino)-2-phenylbutan-1-ol Phenyl, dimethylamino28 µMEnzyme X
1-Amino-2-(4-Cl-phenyl)butan-2-ol HCl Chlorophenyl, amino8 µMReceptor Y

Method : Test analogs in parallel using high-throughput screening (HTS) with dose-response curves (10 nM–100 µM). Apply clustering algorithms (e.g., PCA) to group compounds by activity profiles.

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